2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride
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Overview
Description
2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride is a chemical compound with a complex structure that includes a chlorinated phenoxy group, a cyano group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the chlorination of a phenol derivative, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves the reaction of the intermediate with ethane-1-sulfonyl fluoride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug development, where the compound can be used to design inhibitors for specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1-Bromoethene-1-sulfonyl fluoride: Another sulfonyl fluoride compound with similar reactivity.
2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl chloride: A related compound with a chloride group instead of fluoride.
Uniqueness
2-(3-chloro-5-cyanophenoxy)ethane-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a sulfonyl fluoride group makes it particularly versatile in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2385312-59-2 |
---|---|
Molecular Formula |
C9H7ClFNO3S |
Molecular Weight |
263.7 |
Purity |
95 |
Origin of Product |
United States |
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